
2-(2-Bromophenyl)thiazole-4-carbaldehyde
Descripción general
Descripción
“2-(2-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 . It is a pale yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H .
Physical And Chemical Properties Analysis
“this compound” is a pale yellow solid . It has a molecular weight of 268.13 . The compound should be stored at 0-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
2-(2-Bromophenyl)thiazole-4-carbaldehyde and its derivatives are frequently used in the synthesis of various heterocyclic compounds. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic effects. For instance, some newly synthesized 3-(2′-thienyl)pyrazole-based heterocycles, which incorporate this compound, have shown significant antibacterial activity against a variety of microorganisms (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Material Chemistry and Photophysical Studies
In the field of material chemistry, derivatives of this compound are involved in forming complex structures that exhibit interesting photophysical properties. For example, photophysical studies on compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound related to the chemical structure , have been conducted to determine their emission spectra and quantum yields, which are crucial for applications in organic light-emitting diode materials (Singh et al., 2013).
Synthesis of Novel Fluorescent Materials
The structural versatility of this compound allows for the synthesis of novel fluorescent materials. These materials are promising for various applications, including organic light-emitting diodes (OLEDs). Studies have shown the synthesis and characterization of fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde, highlighting their potential in OLED applications (Xu & Yu, 2011).
Corrosion Inhibition Studies
Research also extends to the use of derivatives of this compound in corrosion inhibition. Studies involving Density Functional Theory (DFT) and Monte Carlo simulation have been performed on certain Schiff bases, derived from this compound, to assess their performance as corrosion inhibitors for steel in acidic mediums. These studies are crucial for industries where material durability and longevity are paramount (Obot, Kaya, Kaya, & Tüzün, 2016).
Antimicrobial Activity of Chitosan Derivatives
Chitosan Schiff bases, synthesized using derivatives of this compound, have demonstrated notable antimicrobial activity. These studies are essential for developing new antimicrobial agents and understanding the interactions between microbial species and synthetic compounds (Hamed et al., 2020).
Propiedades
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBBOODPCKZROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693092 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885279-14-1 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



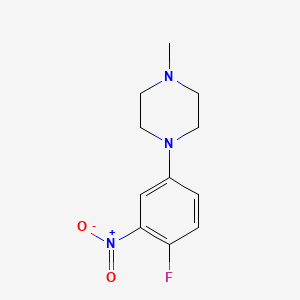


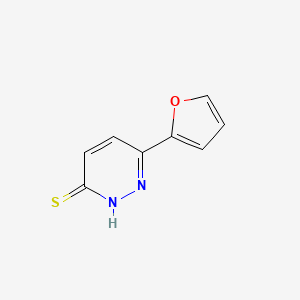
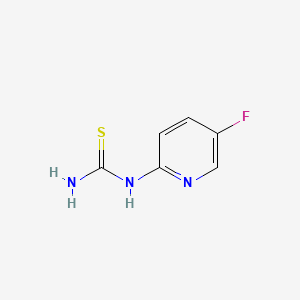
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
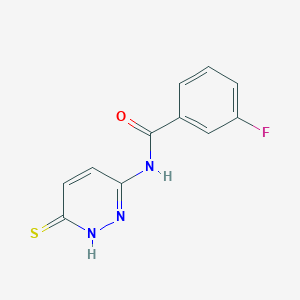
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
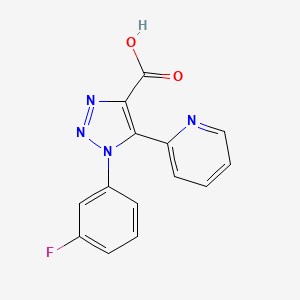
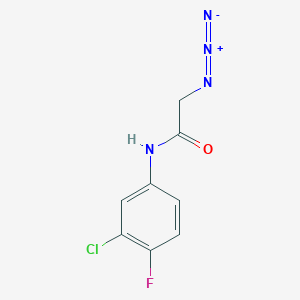

![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)
